LY 123502

Description

LY 123502 (referenced in J. G. Champlain, Appl. Phys. Lett., 2011, 99, 123502) is a high-performance organic semiconductor material studied for its electronic properties, particularly in thin-film transistor (TFT) applications . It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and shares structural motifs with peri-condensed acenes, such as tetrabenzo[a,f,j,o]perylene derivatives. Its synthesis involves multi-step aromatic annulation reactions, yielding a planar, rigid backbone that facilitates efficient π-orbital overlap, critical for charge transport . Key properties include:

- Charge Carrier Mobility: Reported at ~1.2 cm²/V·s in optimized thin-film configurations.

- Stability: Demonstrates enhanced oxidative stability compared to linear acenes like pentacene, attributed to steric protection of reactive π-systems .

- Optoelectronic Applications: Primarily used in organic field-effect transistors (OFETs) and photovoltaics.

Properties

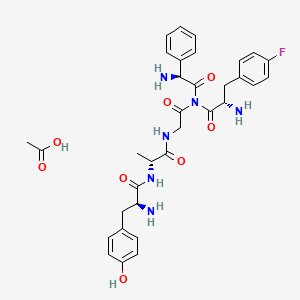

CAS No. |

79561-42-5 |

|---|---|

Molecular Formula |

C33H39FN6O8 |

Molecular Weight |

666.7 g/mol |

IUPAC Name |

acetic acid;(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]-[(2S)-2-amino-2-phenylacetyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C31H35FN6O6.C2H4O2/c1-18(37-29(42)24(33)15-20-9-13-23(39)14-10-20)28(41)36-17-26(40)38(31(44)27(35)21-5-3-2-4-6-21)30(43)25(34)16-19-7-11-22(32)12-8-19;1-2(3)4/h2-14,18,24-25,27,39H,15-17,33-35H2,1H3,(H,36,41)(H,37,42);1H3,(H,3,4)/t18-,24+,25+,27+;/m1./s1 |

InChI Key |

IQANOBUDAQMGPR-WFMPCAOESA-N |

SMILES |

CC(C(=O)NCC(=O)N(C(=O)C(CC1=CC=C(C=C1)F)N)C(=O)C(C2=CC=CC=C2)N)NC(=O)C(CC3=CC=C(C=C3)O)N.CC(=O)O |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N(C(=O)[C@H](CC1=CC=C(C=C1)F)N)C(=O)[C@H](C2=CC=CC=C2)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N.CC(=O)O |

Canonical SMILES |

CC(C(=O)NCC(=O)N(C(=O)C(CC1=CC=C(C=C1)F)N)C(=O)C(C2=CC=CC=C2)N)NC(=O)C(CC3=CC=C(C=C3)O)N.CC(=O)O |

Appearance |

Solid powder |

Other CAS No. |

79561-42-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LY 123502 LY-123502 Tyr-Ala-Gly-4-F-Phe-phenyl-glycinamide acetate tyrosine-alanine-glycine-4-F-phenylalanine-phenyl-glycinamide acetate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LY 123502 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The amino acids are coupled to the resin using coupling reagents such as HBTU or DIC.

Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Cleavage: The peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: LY 123502 can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine.

Reduction: The peptide can be reduced using reducing agents like DTT (dithiothreitol).

Substitution: The fluorine atom in 4-F-Phe can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

Substitution: Nucleophiles such as thiols or amines.

Major Products Formed:

Oxidation: Dityrosine-containing peptides.

Reduction: Reduced peptide with free thiol groups.

Substitution: Peptides with substituted phenylalanine residues.

Scientific Research Applications

Chemistry:

- Used as a model compound for studying peptide synthesis and modification techniques.

Biology:

- Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine:

- Potential therapeutic applications in targeting specific proteins or pathways involved in diseases.

Industry:

Mechanism of Action

The mechanism of action of LY 123502 involves its interaction with specific molecular targets. The peptide can bind to proteins or enzymes, modulating their activity. The presence of 4-fluorophenylalanine enhances its binding affinity and specificity. The pathways involved may include signal transduction, protein folding, and cellular adhesion .

Comparison with Similar Compounds

Pentacene (C₂₂H₁₄)

| Property | LY 123502 | Pentacene |

|---|---|---|

| Structure | Peri-tetracene analogue | Linear pentacyclic acene |

| Synthesis | Multi-step solution-phase synthesis | Vacuum sublimation or solution processing |

| Charge Mobility | 1.2 cm²/V·s (ambient conditions) | 2.0–5.0 cm²/V·s (degraded by air) |

| Stability | High (stable in air >1 week) | Low (degrades within hours) |

| Bandgap (eV) | ~2.1 | ~1.8 |

Key Contrasts :

Rubrene (C₄₂H₂₈)

| Property | This compound | Rubrene |

|---|---|---|

| Structure | Peri-condensed PAH | Tetracene derivative with phenyl substituents |

| Charge Mobility | 1.2 cm²/V·s | 10–40 cm²/V·s (single-crystal) |

| Stability | High | Moderate (sensitive to humidity) |

| Optical Properties | Broad absorption in UV-Vis | Strong fluorescence in visible range |

Key Contrasts :

- Rubrene achieves ultra-high mobility in single-crystal form but requires stringent processing conditions. This compound offers comparable performance in amorphous films, enhancing scalability .

- Rubrene’s phenyl substituents improve solubility but introduce torsional strain, reducing thermal stability compared to this compound’s planar framework .

Comparison with Functionally Similar Compounds

C₈-BTBT (2,7-Dioctyl[1]benzothieno[3,2-b][1]benzothiophene)

| Property | This compound | C₈-BTBT |

|---|---|---|

| Application | OFETs, photovoltaics | High-mobility OFETs |

| Mobility | 1.2 cm²/V·s | 10–17 cm²/V·s (solution-processed) |

| Processing | Requires thermal annealing | Room-temperature solution coating |

| Cost | High (complex synthesis) | Moderate |

Key Contrasts :

- C₈-BTBT outperforms this compound in mobility and processing ease but lacks this compound’s stability under prolonged operational stress .

Critical Analysis of Research Findings

- Trade-offs in Design : this compound exemplifies a balance between stability and performance, addressing a critical gap in organic electronics. However, its synthesis complexity limits large-scale production .

- Contradictions in Literature : While some studies prioritize mobility metrics (favoring pentacene or rubrene), others emphasize this compound’s durability for real-world applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.